2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
“2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound that contains a total of 28 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 four-membered ring(s), 1 five-membered ring(s), and 1 primary amine(s) (aliphatic) .
Synthesis Analysis
The synthesis of amines like “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines . Additionally, the biosynthesis of aromatic compounds like cinnamylamine, which is similar in structure, has been achieved using a combinatorial metabolic engineering strategy .
Molecular Structure Analysis
The molecular structure of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” includes a cyclobutyl group attached to a pyrazol ring, which is further attached to an ethan-1-amine group . This structure includes a total of 28 bonds, with 5 of them being aromatic bonds, indicating the presence of a stable, aromatic pyrazol ring .
Chemical Reactions Analysis
Amines, such as “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .
Scientific Research Applications
Synthetic Intermediates
Pyrazole-containing compounds, such as the ones , are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .
Biological Applications
Pyrazole derivatives are known for their diverse pharmacological effects . They have demonstrated different biological activities , including potent antileishmanial and antimalarial activities .
Physical-Chemical Applications
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have valuable synthetical, biological, and photophysical properties .
Material Science Applications
In the field of material science, pyrazole-containing compounds are used due to their proven applicability and versatility .
Industrial Applications
Pyrazole derivatives are also used in various industrial fields . They are used in the synthesis of industrially crucial chemicals .
Anticancer Agents
The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which is similar to the compounds , has been developed into potent and selective CDK2 inhibitors for the treatment of cancer .
Antileishmanial and Antimalarial Agents
Hydrazine-coupled pyrazole derivatives have shown potential as antileishmanial and antimalarial agents . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Inhibitors of CDK2
The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed into potent and selective CDK2 inhibitors . These inhibitors have potential as new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
properties
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUBUFCHQKCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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